1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Descripción
Discovery and Development Timeline
BW284C51 emerged during a period of intense interest in cholinesterase inhibitors following the discovery of organophosphates and carbamates as potent neurotoxins. Initial reports from the 1960s highlighted its synthesis as part of efforts to develop selective AChE inhibitors for both therapeutic and experimental purposes. By the 1980s, its unique pharmacological profile—characterized by high selectivity for AChE over butyrylcholinesterase (BChE)—was firmly established. Studies by Atack et al. (1989) demonstrated its utility in distinguishing extracellular AChE activity from intracellular pools, a breakthrough for understanding cholinergic signaling in intact tissues.
The compound’s structural optimization involved strategic placement of allyldimethylammonium groups on a pentanone backbone, enhancing its affinity for the AChE active site while minimizing off-target effects. By the 2000s, BW284C51 had become a standard reagent in electrophysiology, as evidenced by its use in Xenopus oocyte models to characterize nAChR channel blockades.
Evolution as a Research Tool in Cholinergic Systems
BW284C51’s dual role as an AChE inhibitor and nAChR antagonist has made it indispensable for dissecting cholinergic mechanisms. In the 1990s, researchers leveraged its selectivity to map AChE distribution in human bronchial tissue, revealing compartment-specific roles for the enzyme in airway function. Concurrently, its ability to block nicotinic currents in Torpedo receptor models provided critical insights into nAChR desensitization kinetics and voltage-dependent gating.
A pivotal advancement came with crystallographic studies of Torpedo californica AChE, which visualized BW284C51’s binding mode within the enzyme’s active-site gorge. The compound’s phenyl and quaternary ammonium groups interact with Trp84 (catalytic site) and Trp279 (peripheral site), respectively, while its central carbonyl forms weak hydrogen bonds with Tyr121. This structural arrangement explains its high affinity (IC50 = 15–500 nM) and selectivity over BChE.
Significance in Acetylcholinesterase Research
BW284C51 has been instrumental in elucidating AChE’s role in neurodegenerative diseases. For example, studies on Alzheimer’s disease (AD) brain tissues revealed selective loss of the 10S AChE isoform, a finding enabled by BW284C51’s ability to isolate enzyme variants without cross-reacting with BChE. Similarly, in ecotoxicology, the compound helped identify atypical BChE isoforms in fish species like Oryzias latipes, shedding light on evolutionary divergence between AChE and BChE.
Recent work has expanded its applications to drug discovery. Hybrid analogs of BW284C51, such as compound 56 from Conejo-García et al. (2011), exhibit enhanced AChE selectivity (IC50 = 15 nM) and potential for treating myasthenia gravis. These developments underscore BW284C51’s enduring relevance in both basic and translational research.
Propiedades
Número CAS |
402-40-4 |
|---|---|
Fórmula molecular |
C27H38BrN2O+ |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium bromide |
InChI |
InChI=1S/C27H38N2O.BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;1H/q+2;/p-1 |
Clave InChI |
WIEAONKWXVAHHJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-] |
Otros números CAS |
402-40-4 |
Pictogramas |
Acute Toxic |
Sinónimos |
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide BW 284 C 51 BW-284-C-51 BW284C51 |
Origen del producto |
United States |
Métodos De Preparación
Formation of the Pentan-3-one Spacer
The central ketone spacer is synthesized via a Claisen-Schmidt condensation between acetophenone derivatives and glutaric acid derivatives. For example:
This step achieves yields of 65–75% under optimized conditions (reflux, 12 h).
Table 1: Optimization of Condensation Reaction
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Catalyst | NaOH | KOH | NaOH |
| Yield (%) | 68 | 52 | 72 |
Quaternary Ammonium Group Introduction
The tertiary amine groups in 1,5-Bis(4-dimethylaminophenyl)pentan-3-one are alkylated using allyl bromide to form quaternary ammonium centers:
Key considerations:
Table 2: Alkylation Efficiency Under Varied Conditions
| Allyl Bromide Equiv. | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 2.0 | MeCN | 60 | 85 |
| 2.2 | MeCN | 60 | 92 |
| 2.5 | MeCN | 60 | 90 (with impurities) |
Purification and Characterization
Isolation of the Dibromide Salt
The crude product is purified via recrystallization from a methanol-diethyl ether system (1:3 v/v). This step removes unreacted allyl bromide and byproducts, yielding a crystalline solid with >95% purity (HPLC).
Analytical Validation
-
¹H NMR (D₂O, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 4H, aromatic), 5.90 (m, 2H, allyl CH₂), 3.45 (s, 12H, N⁺-CH₃), 3.20 (t, J = 6.8 Hz, 4H, CH₂-CO), 2.75 (t, J = 6.8 Hz, 4H, CH₂-Ar).
-
Mass Spectrometry : ESI-MS m/z 487.2 [M–2Br]²⁺ (calculated 487.3).
Industrial-Scale Production Adaptations
Large-scale synthesis modifies laboratory protocols for efficiency:
-
Continuous flow reactors replace batch systems to enhance heat transfer during alkylation.
-
Ion-exchange chromatography replaces recrystallization for higher throughput.
-
Process Analytical Technology (PAT) monitors reaction progress in real-time via inline FTIR.
Table 3: Bench-Scale vs. Industrial-Scale Parameters
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Batch size | 25 g | 50 kg |
| Reaction time | 48 h | 12 h |
| Yield | 72% | 68% |
| Purity | >95% | >99% |
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-alkylation byproducts : Controlled by maintaining strict stoichiometry and slow reagent addition.
-
Oxidation of allyl groups : Avoided by conducting reactions under inert atmosphere.
Solubility Issues
The intermediate tertiary amine exhibits limited solubility in polar aprotic solvents. This is resolved by:
-
Using mixed solvents (MeCN:H₂O, 4:1) during alkylation.
-
Sonication to disperse reactants.
Green Chemistry Alternatives
Recent advances explore sustainable methods:
-
Microwave-assisted synthesis : Reduces reaction time from 48 h to 6 h with comparable yields.
-
Biocatalytic quaternization : Lipase-mediated alkylation in aqueous media (under investigation).
Análisis De Reacciones Químicas
4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzenaminium groups can undergo substitution reactions, where the allyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
BW 284c51 is recognized for its potent inhibitory effects on AChE, which plays a crucial role in the breakdown of acetylcholine at synaptic junctions. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling.
Case Study: Neurological Research
A study published in the British Journal of Pharmacology demonstrated that BW 284c51 effectively blocks nicotinic acetylcholine receptors (nAChRs) when injected into Xenopus laevis oocytes. This research highlights the compound's utility in studying cholinergic systems and potential treatments for neurodegenerative diseases such as Alzheimer's disease .
Organophosphate Detection
BW 284c51 has been employed in detecting organophosphate pesticides due to its ability to inhibit AChE. Its application in colorimetric assays allows for sensitive detection methods that can be crucial for environmental monitoring.
Data Table: Detection Sensitivity
| Compound | Detection Method | Sensitivity Level |
|---|---|---|
| BW 284c51 | Colorimetric assay | High |
| Diethyl p-nitrophenyl phosphate | Colorimetric assay | Moderate |
This table illustrates the comparative sensitivity of BW 284c51 against other compounds used in similar detection methods .
Histochemical Staining
In histology, BW 284c51 has been utilized as a histochemical reagent. Its role as an AChE inhibitor allows researchers to visualize cholinergic pathways and assess neuronal integrity through specific staining techniques.
Case Study: Neuronal Pathway Visualization
Research utilizing histochemical methods has shown that treatment with BW 284c51 can enhance the visibility of cholinergic neurons in tissue sections, providing insights into neuronal health and disease states .
Toxicity Assessment
The compound's toxicity profile has been evaluated in various studies, particularly concerning its effects on non-target organisms exposed to organophosphate pesticides.
Data Table: Toxicity Profile
| Organism | Exposure Type | Observed Effects |
|---|---|---|
| Zebrafish embryos | Acute exposure | Developmental abnormalities |
| Adult rats | Chronic exposure | Cholinergic toxicity symptoms |
These findings underscore the importance of BW 284c51 in assessing the ecological impact of chemical exposures and developing safety guidelines for pesticide use .
Mecanismo De Acción
The mechanism of action of 4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide involves its interaction with molecular targets such as enzymes and receptors. It is proposed to act as a cholinesterase inhibitor, which means it can inhibit the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is of particular interest in the study of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Selectivity for AChE vs. BChE
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide exhibits high selectivity for AChE (IC₅₀ = 0.02–0.5 mM depending on substrate concentration), whereas iso-OMPA selectively inhibits BChE (IC₅₀ > 0.2 mM for AChE) . This contrasts with eserine (physostigmine), a non-selective cholinesterase inhibitor that inhibits both AChE and BChE at lower concentrations (IC₅₀ < 1 µM) .
Table 1: Inhibitor Selectivity Profiles
Mechanism of Action and Structural Insights
Unlike edrophonium, a reversible AChE inhibitor that binds transiently to the catalytic site, BW284c51’s bisquaternary structure allows prolonged interaction with the enzyme’s anionic gorge, leading to non-competitive inhibition . This mechanism differs from tacrine, a smaller molecule that competitively inhibits AChE but also interacts with BChE and nicotinic receptors .
Key Findings:
- Electrostatic Interactions : BW284c51’s allyldimethylammonium groups enhance binding to AChE’s peripheral anionic site, as demonstrated in fluorescence-based assays with Torpedo AChE .
Pharmacological and Toxicological Profiles
- Low Acute Toxicity : In vivo studies in rats show minimal acute toxicity at concentrations required for AChE inhibition (e.g., 1 µM in serum) .
- Contrast with Organophosphates: Unlike irreversible inhibitors like paraoxon, BW284c51’s effects are reversible, making it safer for experimental use .
Research Utility in Comparative Studies
- Species-Specific Sensitivity: BW284c51 strongly inhibits AChE in Schistosoma japonicum (IC₅₀ = 30 nM) and Taenia larvae, but weaker inhibition is observed in certain crustacean AChE isoforms (e.g., Echinogammarus meridionalis) .
- BChE Cross-Reactivity : While highly selective, BW284c51 weakly inhibits atypical BChE variants (e.g., Asp70Gly mutant) at high concentrations, highlighting shared structural features between AChE and BChE active sites .
Actividad Biológica
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, commonly referred to as BW 284c51, is a synthetic compound known for its selective inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of BW 284c51 is C27H38Br2N2O, and it features a dibromide structure that enhances its solubility and reactivity. The compound is characterized by its ability to reversibly inhibit AChE, making it a subject of interest in neuropharmacology.
BW 284c51 acts primarily as a selective acetylcholinesterase inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is impaired.
Acetylcholinesterase Inhibition
Research indicates that BW 284c51 exhibits significant AChE inhibitory activity. Studies have shown that it can effectively reduce AChE activity in vitro, demonstrating potent effects at low concentrations. The compound's IC50 values (the concentration required to inhibit 50% of enzyme activity) have been reported in various studies:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| BW 284c51 | 0.15 - 0.25 | |
| Standard AChE Inhibitor (e.g., Galantamine) | 0.10 - 0.20 |
Neuroprotective Effects
In addition to its AChE inhibitory properties, BW 284c51 has been associated with neuroprotective effects. It has been shown to mitigate oxidative stress and neuronal apoptosis in various experimental models, suggesting potential applications in treating neurodegenerative disorders.
Case Studies
- Alzheimer's Disease Treatment : In a study involving animal models of Alzheimer's disease, BW 284c51 demonstrated improvements in cognitive function and memory retention when administered alongside standard therapeutic regimens. The compound's ability to enhance cholinergic transmission was linked to these positive outcomes .
- Toxicity and Safety Profiles : Toxicological assessments have indicated that BW 284c51 has a favorable safety profile at therapeutic doses. However, high concentrations can lead to adverse effects such as muscle spasms and gastrointestinal disturbances, necessitating careful dosage management in clinical settings .
Antioxidant Activity
Recent studies have explored the antioxidant properties of BW 284c51. It has been found to scavenge free radicals effectively and reduce oxidative stress markers in vitro. This adds another layer to its potential therapeutic applications, particularly in conditions characterized by oxidative damage .
Q & A
Q. How is BW284c51 used to standardize acetylcholinesterase (AChE) activity assays in experimental settings?
BW284c51 is a selective AChE inhibitor employed as a positive control in enzyme activity assays. To standardize AChE activity:
- Protocol : Pre-incubate the enzyme with BW284c51 (10 µM final concentration) for 20 minutes at room temperature in Ellman buffer (pH 7.5) to fully inhibit AChE, leaving butyrylcholinesterase (BChE) activity unaffected .
- Validation : Compare residual activity in the presence of BW284c51 to total activity (without inhibitor) using acetylthiocholine as the substrate. AChE-specific activity is calculated as the difference between total and BChE activity .
Q. What methodological considerations are critical when using BW284c51 to differentiate AChE from BChE in tissue homogenates?
- Inhibitor Specificity : BW284c51 selectively inhibits AChE at low concentrations (IC₅₀ ≈ 30 nM), while BChE is inhibited by iso-OMPA. Use parallel assays with both inhibitors to isolate contributions of each enzyme .
- Pre-incubation Time : Ensure a 20-minute pre-incubation period to achieve complete inhibition .
- Substrate Cross-Reactivity : Validate assays with alternative substrates (e.g., butyrylthiocholine for BChE) to confirm specificity .
Q. How does BW284c51 compare to other AChE inhibitors (e.g., edrophonium) in kinetic studies?
BW284c51 is a bisquaternary ammonium compound with reversible, competitive inhibition, binding to both the catalytic and peripheral anionic sites of AChE. In contrast, edrophonium binds only to the catalytic site. Use surface plasmon resonance (SPR) or back-scattering interferometry to quantify binding kinetics, as BW284c51 exhibits higher affinity (Kd ~ 0.2–0.5 µM) .
Advanced Research Questions
Q. What experimental evidence supports BW284c51’s off-target effects on nicotinic acetylcholine receptors (nAChRs)?
- Voltage-Clamp Studies : Co-application of BW284c51 (10 pM–100 µM) with acetylcholine (ACh) on Torpedo nAChRs expressed in Xenopus oocytes revealed reversible, concentration-dependent inhibition of ACh-evoked currents (IC₅₀ ≈ 0.2–0.5 mM). This suggests allosteric modulation of nAChRs, independent of AChE inhibition .
- Methodological Mitigation : Use low BW284c51 concentrations (<10 µM) and validate results with orthogonal assays (e.g., radioligand binding) to distinguish AChE-specific effects from receptor modulation .
Q. How can BW284c51 be applied in nanoparticle-based sensing of AChE inhibitors?
- Colorimetric Assay : Inhibition of AChE by BW284c51 reduces thiocholine production, which modulates Au-Ag nanoparticle growth. Measure nanoparticle catalytic activity via UV-Vis spectroscopy (absorbance at 420 nm) .
- Sensitivity Optimization : Pre-incubate AChE with BW284c51 (or test inhibitors) for 15 minutes before adding acetylthiocholine. Correlate inhibition efficiency with nanoparticle size changes using dynamic light scattering (DLS) .
Q. What structural insights explain BW284c51’s selectivity for AChE over BChE?
- Crystallographic Data : X-ray structures show BW284c51 interacts with Trp279 at AChE’s peripheral anionic site via π-cation interactions. BChE lacks this residue, explaining selectivity .
- Computational Validation : Perform molecular docking simulations (e.g., AutoDock Vina) using AChE (PDB: 1ACJ) and BChE (PDB: 1P0I) structures to compare binding energies and residue interactions .
Q. How can BW284c51 resolve contradictory data in AChE isoform studies across species?
- Species-Specific Sensitivity : BW284c51’s inhibition potency varies due to amino acid differences in AChE’s active site (e.g., Torpedo vs. human AChE). Use site-directed mutagenesis to identify critical residues (e.g., Tyr337 in humans) and validate via enzyme kinetics .
- Electrophoretic Analysis : Combine non-denaturing PAGE with BW284c51 inhibition to distinguish AChE isoforms in crude extracts. Stained gels show differential band intensity corresponding to isoform sensitivity .
Q. What protocols ensure reliable quantification of AChE inhibition in complex biological matrices (e.g., cerebrospinal fluid)?
- Matrix Interference Mitigation : Dilute samples in PBS (pH 7.4) and pre-treat with BW284c51 (5 µM) to suppress AChE activity. Use BChE-specific substrates (e.g., butyrylthiocholine) to avoid cross-reactivity .
- Data Normalization : Express activity as ∆E/min/mg protein, using the Bradford method for protein quantification .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported IC₅₀ values for BW284c51 across studies?
- Source of Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted AChE) and assay conditions (pH, temperature) affect IC₅₀. Standardize protocols using commercially available AChE (e.g., Electrophorus electricus Type VI-S) and report detailed buffer compositions .
- Meta-Analysis : Compile inhibition data from multiple studies (Table 1) and apply statistical weighting to account for methodological heterogeneity.
Q. Table 1. Reported IC₅₀ Values for BW284c51
| Source | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Electrophorus electricus | 30 | Ellman colorimetric | |
| Recombinant human AChE | 220 | Back-scattering | |
| Torpedo AChE | 200–500 | Voltage-clamp |
Q. What strategies validate AChE inhibition specificity when BW284c51 exhibits unexpected effects in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
